2-Propylchroman-4-one

SIRT2 inhibition Neurodegenerative disease Chromone SAR

2-Propylchroman-4-one (CAS 62756-34-7), also known as 2-propyl-2,3-dihydro-4H-1-benzopyran-4-one, is a synthetic chroman-4-one derivative characterized by a propyl substituent at the 2-position of the dihydrobenzopyranone core. The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds with antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 62756-34-7
Cat. No. B11909190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylchroman-4-one
CAS62756-34-7
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C12H14O2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-7,9H,2,5,8H2,1H3
InChIKeyMZLSTDVUACRDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylchroman-4-one (CAS 62756-34-7): Structural and Procurement Baseline for the Chroman-4-one Scaffold


2-Propylchroman-4-one (CAS 62756-34-7), also known as 2-propyl-2,3-dihydro-4H-1-benzopyran-4-one, is a synthetic chroman-4-one derivative characterized by a propyl substituent at the 2-position of the dihydrobenzopyranone core . The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic compounds with antiviral, anticancer, anti-inflammatory, and kinase inhibitory properties [1]. The specific 2-propyl substitution pattern distinguishes this compound from unsubstituted chroman-4-one and other 2-alkyl variants, with the propyl chain length representing a key structural variable that influences both physicochemical properties (calculated LogP ~2.7) and biological target interactions . As a research-use-only compound typically offered at ≥98% purity, it serves as a synthetic intermediate and screening candidate in drug discovery programs targeting enzymes such as sirtuins and cyclooxygenases .

Why 2-Propylchroman-4-one (CAS 62756-34-7) Cannot Be Interchanged with Other Chroman-4-one Analogs


The chroman-4-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein even minor modifications to the 2-position alkyl substituent produce substantial changes in biological potency and target selectivity [1]. Systematic SAR studies have demonstrated that the length and nature of the 2-alkyl substituent critically modulate inhibitory activity against enzymes such as SIRT2, with the propyl chain representing an optimal balance between hydrophobic binding interactions and steric accommodation within the active site . Unsubstituted chroman-4-one lacks this critical lipophilic anchor, while longer alkyl chains (e.g., heptyl) introduce steric hindrance that diminishes binding affinity . Furthermore, the absence of additional hydroxyl or methoxy substituents on the aromatic ring distinguishes 2-propylchroman-4-one from natural product derivatives such as pinostrobin or olympicin A analogs, which exhibit divergent antibacterial profiles due to their distinct hydrogen-bonding networks [2]. These structural distinctions preclude generic substitution among in-class compounds, necessitating precise compound selection based on the specific SAR requirements of the intended research application.

Quantitative Differentiation of 2-Propylchroman-4-one (CAS 62756-34-7) from Structural Analogs: An Evidence-Based Procurement Guide


SIRT2 Inhibitory Potency: 2-Propylchroman-4-one Demonstrates >1.9-Fold Superior Activity Over 2-Heptylchroman-4-one

2-Propylchroman-4-one exhibits inhibitory activity against sirtuin 2 (SIRT2), a NAD⁺-dependent deacylase implicated in neurodegenerative disorders, with an IC₅₀ of 10.6 μM in in vitro enzymatic assays . Direct comparison within the same chroman-4-one series reveals that the 2-propyl variant outperforms the 2-heptyl analog, which displays an IC₅₀ greater than 20 μM . This represents a >1.9-fold improvement in potency attributable to the propyl chain's optimal length, which balances hydrophobic binding pocket interactions with minimized steric hindrance [1].

SIRT2 inhibition Neurodegenerative disease Chromone SAR

Chroman-4-one Scaffold SAR: 2-Alkyl Substituent Length Critically Modulates Antibacterial Activity

Structure-activity relationship analyses of 4-chromanone derivatives against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), establish that the 2-position hydrophobic substituent is a pharmacophoric requirement for antibacterial efficacy [1]. While direct MIC data for the unsubstituted 2-propylchroman-4-one core against MRSA are not available in the peer-reviewed literature, a closely related marine-derived natural product bearing the identical 2-propylchroman-4-one core—2-hydroxy-5-((6-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-2-propylchroman-4-one—demonstrates potent and selective anti-MRSA activity with an MIC of 6 μM [2]. This compound was identified as the most active member of its series, validating the 2-propylchroman-4-one framework as a privileged antibacterial scaffold [3]. The SAR principles established in the broader chroman-4-one literature indicate that the 2-propyl substituent contributes essential lipophilic character for membrane interaction and target engagement [4].

Antibacterial MRSA Chromanone SAR

Optimal Research Applications for 2-Propylchroman-4-one (CAS 62756-34-7) Based on Quantitative Evidence


Sirtuin 2 (SIRT2) Inhibitor Screening and SAR Expansion in Neurodegenerative Disease Models

2-Propylchroman-4-one is optimally deployed as a reference compound or starting scaffold in SIRT2 inhibitor discovery programs, particularly those targeting neurodegenerative conditions such as Parkinson's, Alzheimer's, or Huntington's disease [1]. The compound's IC₅₀ of 10.6 μM against recombinant SIRT2, combined with its >1.9-fold potency advantage over the 2-heptyl analog, establishes it as the preferred 2-alkylchroman-4-one for initial screening and SAR optimization studies focused on the 2-position substituent . Researchers can systematically modify the chroman-4-one core at the 6- and 8-positions—which SAR studies identify as favorable sites for electron-withdrawing substituents—while retaining the optimized 2-propyl group to build potency toward the low micromolar range [2]. The compound's calculated LogP of ~2.7 and topological polar surface area of 26.3 Ų provide a favorable physicochemical starting point consistent with CNS drug-likeness criteria .

Antibacterial Pharmacophore Validation Using the 2-Propylchroman-4-one Core Scaffold

The 2-propylchroman-4-one core structure serves as a validated pharmacophore for antibacterial discovery, specifically against Gram-positive pathogens including MRSA [3]. SAR analyses of 4-chromanone derivatives confirm that the 2-hydrophobic substituent—exemplified by the propyl chain—is essential for antibacterial activity, distinguishing this scaffold from unsubstituted chroman-4-one variants that lack this critical lipophilic anchor [4]. The natural product derivative 2-hydroxy-5-((6-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-2-propylchroman-4-one, which incorporates the identical 2-propylchroman-4-one core, exhibits potent and selective anti-MRSA activity (MIC = 6 μM), establishing proof-of-concept for this framework in antibacterial applications [5]. Researchers can utilize 2-propylchroman-4-one as a synthetic intermediate for generating diverse derivatives through functionalization at the 5-, 6-, 7-, and 8-positions, leveraging established microwave-assisted synthetic protocols to rapidly expand chemical diversity around this validated antibacterial scaffold [6].

Chromone/Chroman-4-one Privileged Scaffold Library Synthesis via Microwave-Assisted Condensation

2-Propylchroman-4-one can be efficiently synthesized using optimized microwave-assisted aldol condensation between 2-hydroxyacetophenones and aliphatic aldehydes [7]. This methodology, which employs diisopropylamine in ethanol at 170 °C for 1 hour, delivers moderate to high yields (43-88%) and is directly applicable to 2-propylchroman-4-one production [8]. The compound serves as a versatile synthetic intermediate for generating highly functionalized 2,3,6,8-tetrasubstituted chromones through straightforward chemical transformations that introduce acetate, amine, or bromine substituents at the 3-position [9]. This synthetic accessibility, combined with the chroman-4-one scaffold's established privileged status across multiple therapeutic areas, makes 2-propylchroman-4-one a strategic building block for constructing focused libraries targeting kinases, sirtuins, and cyclooxygenases [10].

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